molecular formula C15H13NO3 B13874346 4-(2-Oxo-2-phenylethoxy)benzamide

4-(2-Oxo-2-phenylethoxy)benzamide

Cat. No.: B13874346
M. Wt: 255.27 g/mol
InChI Key: RIMRCSIBPQNEGO-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-phenylethoxy)benzamide is a chemical compound with the molecular formula C15H13NO3. It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group and an ether linkage to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-phenylethoxy)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-phenylethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-Oxo-2-phenylethoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-phenylethoxy)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-[4-(2-oxo-2-phenylethoxy)phenyl]benzamide

Uniqueness

4-(2-Oxo-2-phenylethoxy)benzamide is unique due to its specific structural features, such as the ether linkage to a phenyl group.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-phenacyloxybenzamide

InChI

InChI=1S/C15H13NO3/c16-15(18)12-6-8-13(9-7-12)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)

InChI Key

RIMRCSIBPQNEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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